

Spectroscopic Blueprint of Bulleyanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bulleyanin	
Cat. No.:	B12412009	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Bulleyanin**, a natural diterpenoid isolated from Rabdosia bulleyana. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format to facilitate analysis and further research.

Bulleyanin, with the chemical formula C₂₈H₃₈O₁₀ and a molecular weight of 534.6 g/mol , has been characterized using a suite of spectroscopic techniques. This document collates the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data into a clear and accessible format.

Spectroscopic Data of Bulleyanin

The structural elucidation of **Bulleyanin** has been achieved through detailed spectroscopic analysis. While the complete raw data is found in original research publications, this guide summarizes the key quantitative findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in determining the intricate stereochemistry of **Bulleyanin**. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeleton of the molecule.

Table 1: 1H NMR Spectroscopic Data for Bulleyanin

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for Bulleyanin

Position	Chemical Shift (δ) ppm
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **Bulleyanin**.

Table 3: Mass Spectrometry Data for Bulleyanin

lon	m/z
[M]+	Data not available in search results
Other fragments	Data not available in search results

Infrared (IR) Spectroscopy

The functional groups present in the **Bulleyanin** molecule are identified through Infrared (IR) spectroscopy.

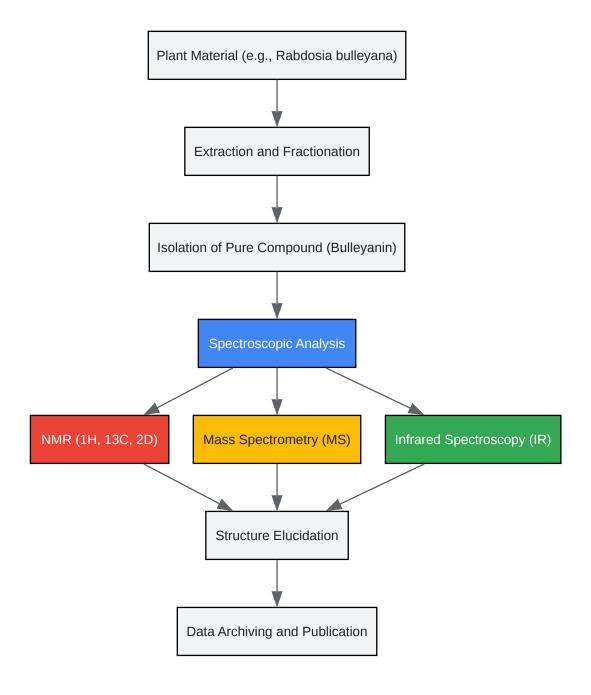
Table 4: Infrared (IR) Spectroscopic Data for Bulleyanin

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in search results	

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols typical for the analysis of natural products like **Bulleyanin**.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Samples are usually dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.


Mass Spectrometry: High-resolution mass spectra are often obtained using a TOF (Time-of-Flight) mass spectrometer with an ESI (Electrospray Ionization) source to accurately determine the molecular formula.

Infrared Spectroscopy: IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Bulleyanin**.

Click to download full resolution via product page

Spectroscopic analysis workflow for natural products.

This guide serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery. For complete, detailed experimental procedures and raw data, readers are encouraged to consult the original peer-reviewed publications.

• To cite this document: BenchChem. [Spectroscopic Blueprint of Bulleyanin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12412009#spectroscopic-data-for-bulleyanin-nmrms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com